molecular formula C13H17BrN2O B581703 3-Amino-5-bromo-N-cyclohexylbenzamide CAS No. 1375068-63-5

3-Amino-5-bromo-N-cyclohexylbenzamide

Cat. No.: B581703
CAS No.: 1375068-63-5
M. Wt: 297.196
InChI Key: SKMCBDBBDHSJOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-N-cyclohexylbenzamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: De-brominated benzamide.

    Substitution: Thiol, amine, or alkoxide derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    3-Amino-5-chloro-N-cyclohexylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    3-Amino-5-bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: : 3-Amino-5-bromo-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which can significantly influence its chemical properties, such as solubility and reactivity, compared to its analogs . The combination of the amino, bromine, and cyclohexyl substituents provides a distinct profile that can be exploited in various scientific and industrial applications .

Properties

IUPAC Name

3-amino-5-bromo-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMCBDBBDHSJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274353
Record name Benzamide, 3-amino-5-bromo-N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-63-5
Record name Benzamide, 3-amino-5-bromo-N-cyclohexyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-amino-5-bromo-N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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